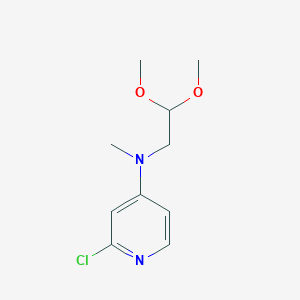

2-chloro-N-(2,2-dimethoxyethyl)-N-methylpyridin-4-amine

説明

2-Chloro-N-(2,2-dimethoxyethyl)-N-methylpyridin-4-amine is a substituted pyridine derivative characterized by a chlorine atom at the 2-position, an N-methyl group, and a 2,2-dimethoxyethyl chain on the pyridine nitrogen. Its structure combines electron-withdrawing (chloro) and electron-donating (dimethoxyethyl) groups, which influence its reactivity and physicochemical properties.

特性

IUPAC Name |

2-chloro-N-(2,2-dimethoxyethyl)-N-methylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2O2/c1-13(7-10(14-2)15-3)8-4-5-12-9(11)6-8/h4-6,10H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMPIOEXDJLRLSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(OC)OC)C1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-Chloro-N-(2,2-dimethoxyethyl)-N-methylpyridin-4-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. The molecular structure can be represented as follows:

- Chemical Formula : C10H13ClN2O2

- Molecular Weight : 232.68 g/mol

The compound features a pyridine ring substituted with a chloro group and a dimethoxyethyl amine side chain, which is significant for its biological interactions.

Pharmacological Properties

- Cholinesterase Inhibition : Research indicates that derivatives of pyridine compounds exhibit significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurodegenerative diseases like Alzheimer's disease (AD) . The presence of the nitrogen atom in the pyridine ring enhances interaction with these enzymes.

- Neuroprotective Effects : Certain studies have shown that similar compounds can enhance cognitive function by inhibiting cholinesterase activity, suggesting potential applications in treating cognitive disorders .

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures may exhibit antimicrobial properties. These findings warrant further investigation to determine the specific efficacy of this compound against various pathogens.

Case Studies and Research Findings

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to target enzymes such as AChE. These studies suggest that the compound can effectively bind to the active site due to its structural features, which include:

- Cation-Aromatic Interactions : The positively charged amine group interacts favorably with aromatic residues in the enzyme's active site.

- Hydrophobic Interactions : The dimethoxyethyl group provides additional hydrophobic interactions that stabilize binding.

類似化合物との比較

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their differences:

Key Observations :

- Heterocycle Core : Pyridine derivatives (e.g., target compound) exhibit lower hydrogen-bonding capacity compared to pyrimidine analogs, affecting target binding .

- Substituent Effects : The 2,2-dimethoxyethyl group improves aqueous solubility compared to hydrophobic groups like dichlorobenzyl . Chlorine at the 2-position enhances electrophilicity, facilitating nucleophilic substitution reactions .

Physicochemical and Spectroscopic Properties

NMR Data Comparison :

- Target Compound (hypothetical) : Expected triplets for CO–N–CH2– protons near δ 4.5–4.8 ppm, similar to purpurinimide analogs .

- N-(2,2-dimethoxyethyl)-5-fluoro-2-nitroaniline : Singlet at δ 3.46 ppm for dimethoxyethyl protons .

- 2-Chloro-N-(2,4-dichlorobenzyl)pyrido[2,3-d]pyrimidin-4-amine : Aromatic protons resonate at δ 7.45–7.69 ppm .

準備方法

Nucleophilic Aromatic Substitution (SNAr) on 2-chloropyridine derivatives

The most common approach to preparing 2-chloro-N-substituted aminopyridines involves nucleophilic aromatic substitution of 2-chloropyridine or its derivatives with amines or amide sources. This approach exploits the electron-deficient nature of the pyridine ring activated by the chloro substituent.

Reaction with N-substituted amines or amides: For example, reaction of 2-chloropyridine with N-methyl-2,2-dimethoxyethylamine under controlled conditions can yield the target compound by displacement of the chlorine at the 4-position or substitution at the amino group after initial amination at the 4-position.

Use of formamides as amine sources: Recent studies have demonstrated that simple amides such as N,N-dimethylformamide (DMF) can serve as amine sources to introduce N,N-dimethylamino groups onto chloropyridines without requiring transition metal catalysts or bases. This method could be adapted to introduce the N-methyl and 2,2-dimethoxyethyl substituents by using appropriate amide derivatives.

Stepwise Functional Group Transformations

A stepwise approach involves:

Preparation of 2-chloro-4-aminopyridine as a key intermediate. This is typically achieved by nitration of 2-chloropyridine followed by reduction of the nitro group to an amine. For example, nitration with mixed acid (concentrated nitric and sulfuric acids) and reduction with iron powder and hydrochloric acid under ethanol-water solvent conditions yields 2-chloro-4-aminopyridine with high yield and purity.

Alkylation of the amino group with 2,2-dimethoxyethyl and methyl groups. The amino group can be selectively alkylated using alkyl halides or acetals under controlled conditions to introduce the desired N-substituents.

Representative Preparation Methods with Reaction Conditions and Yields

Mechanistic Insights

The key step in the preparation involves nucleophilic attack of the amine nitrogen on the electron-deficient pyridine ring at the 4-position, displacing the chlorine substituent or substituting at the amino group.

The presence of electron-withdrawing groups (such as chloro) activates the pyridine ring towards nucleophilic aromatic substitution.

Alkylation of the amino group with 2,2-dimethoxyethyl groups is typically performed under mild basic conditions to avoid side reactions and preserve the chloro substituent.

Summary Table of Preparation Methods

| Method Type | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic aromatic substitution with amines | 2-chloropyridine, N-methyl-2,2-dimethoxyethylamine, base (Na2CO3) | Heating (~90–95 °C), solvent (dioxane) | Direct introduction of N-substituents, moderate to high yields | Requires careful control to avoid side reactions |

| Stepwise nitration and reduction followed by alkylation | 2-chloropyridine, mixed acid, iron powder/HCl, alkyl halides | Nitration 0–100 °C, reduction reflux, alkylation mild base | High purity intermediates, scalable | Multi-step, longer process |

| Transition metal-catalyzed amination | Pd catalyst, amines, base | ~95 °C, inert atmosphere | High selectivity, efficient C-N bond formation | Cost and removal of catalyst residues |

| Metal-free amination with amides | 2-chloropyridine, formamides, reflux | No catalyst/base, simple setup | Environmentally friendly, scalable | Limited substrate scope |

Research Findings and Optimization Notes

Reaction temperature and time are critical parameters; for example, heating at 90 °C for 3.5 hours achieves >95% conversion in some amination reactions.

Use of sealed tubes and control of moisture can improve yields and purity by minimizing side hydrolysis of acetal groups.

Post-reaction purification by silica gel chromatography or recrystallization is essential to isolate the pure target compound.

The choice of base and solvent impacts reaction rate and selectivity; sodium carbonate and dioxane are commonly effective.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-N-(2,2-dimethoxyethyl)-N-methylpyridin-4-amine?

- Methodology : Synthesis typically involves nucleophilic substitution or transition-metal-catalyzed coupling reactions. For example, coupling a chloropyridine derivative with a dimethoxyethylamine moiety under inert atmosphere (e.g., nitrogen) in solvents like dimethylformamide (DMF) or toluene. Catalysts such as palladium or copper complexes may enhance yield . Reaction optimization should include temperature control (e.g., 60–100°C) and monitoring via thin-layer chromatography (TLC).

Q. How can this compound be characterized using spectroscopic and crystallographic methods?

- Methodology :

- Spectroscopy : Use and NMR to confirm substitution patterns and purity. For example, the dimethoxyethyl group’s protons appear as singlet peaks near δ 3.3–3.5 ppm .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX software resolves 3D structure and bond angles. Ensure crystals are grown via slow evaporation in solvents like ethanol or acetonitrile .

Q. What safety protocols are recommended for handling this compound?

- Methodology : Follow SDS guidelines for chlorinated amines: use PPE (gloves, goggles), work in a fume hood, and store in airtight containers at 2–8°C. Monitor for acute toxicity (e.g., skin/eye irritation) and ensure proper disposal via certified hazardous waste facilities .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodology : Apply DFT frameworks (e.g., B3LYP/6-311+G(d,p)) to calculate frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and charge distribution. Compare results with experimental UV-Vis or cyclic voltammetry data to validate computational models . For discrepancies, refine basis sets or include solvent effects in simulations.

Q. How to design structure-activity relationship (SAR) studies for biological activity?

- Methodology :

- Target Selection : Prioritize enzymes (e.g., kinases) based on pyridine/amine motifs’ known interactions .

- Assay Design : Use fluorescence polarization for binding affinity or microplate assays for IC determination. Include controls (e.g., staurosporine for kinase inhibition).

- Data Analysis : Apply multivariate regression to correlate substituent effects (e.g., chloro vs. methoxy groups) with activity .

Q. How to resolve contradictions between experimental and computational spectroscopic data?

- Methodology :

- Experimental Validation : Re-run NMR under standardized conditions (e.g., deuterated solvents, calibrated probes).

- Computational Adjustments : Incorporate solvent polarity (e.g., IEFPCM model) or relativistic effects in DFT calculations. Cross-check with IR spectroscopy for functional group verification .

Q. What strategies optimize reaction yields during scale-up synthesis?

- Methodology : Use design of experiments (DoE) to test variables:

- Catalyst Loading : Vary Pd(OAc) from 1–5 mol%.

- Solvent Polarity : Compare DMF (high polarity) vs. toluene (low polarity).

- Temperature Gradients : Test reflux vs. microwave-assisted heating.

- Analysis : Apply ANOVA to identify statistically significant factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。